molecular formula C22H23ClN4O2 B6476743 3-chloro-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640815-69-4

3-chloro-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6476743
CAS No.: 2640815-69-4
M. Wt: 410.9 g/mol
InChI Key: PJJRHCXIDSRUNX-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 3. The methoxy group is linked to a piperidin-4-ylmethyl moiety, which is further modified by a 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl group.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-26-20(13-19(25-26)17-5-3-2-4-6-17)22(28)27-11-8-16(9-12-27)15-29-21-7-10-24-14-18(21)23/h2-7,10,13-14,16H,8-9,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJRHCXIDSRUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole-Piperidine Derivatives

Compound from : 1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide

  • Structural Similarities : Shares a pyrazole ring and piperidine moiety.
  • Key Differences: The target compound has a pyridine core, whereas this analog uses a phenolic ring. The carboxamide group in the analog replaces the pyridine-linked methoxy group in the target compound.

Quinoline-Based Piperidine Derivatives ()

Example Patent Compound: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-ylidene)acetamide derivatives

  • Structural Similarities : Both compounds feature substituted piperidine groups and aromatic heterocycles.
  • Key Differences: The patent compound uses a quinoline core instead of pyridine. Substituents on the piperidine (e.g., methylsulfonyl, methoxyethyl) differ from the methyl-phenylpyrazole carbonyl group in the target compound.
  • Functional Impact: Quinoline cores often enhance DNA intercalation properties, while pyridine derivatives may prioritize enzyme inhibition .

Pyrolo-Thiazolo-Pyrimidine Derivatives ()

Compound 12 and 13 :

  • Structural Similarities : Include pyridine and triazole/pyrimidine systems.
  • Key Differences :
    • These compounds incorporate fused thiazolo-pyrimidine rings, absent in the target compound.
    • Substituents like 4-chlorophenyl and 4-methoxyphenyl are shared but in distinct positions.
  • Functional Impact : Fused heterocycles may increase rigidity, affecting binding kinetics and metabolic stability .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound Pyridine Chloro, methoxy-piperidine-pyrazole ~443 (estimated) High lipophilicity (logP ~3.5)
Compound Phenolic ring Piperidine-carboxamide, methoxyphenyl ~525 (exact) Enhanced solubility (carboxamide)
Patent Compound Quinoline Piperidine-ylidene, tetrahydrofuran ~550–600 (estimated) DNA intercalation potential
Compound 12 Pyrolo-thiazolo-pyrimidine Triazole, chlorophenyl ~800 (estimated) Rigid structure, high melting point

Table 2: Receptor Binding and Functional Data (Inferred)

Compound Receptor Affinity (CB1/CB2) cAMP Inhibition Ion Channel Modulation
Target Compound Not reported Unknown Likely none (CB2-like)
Compound Not studied Unknown Unknown
Patent Compound Not applicable Unknown Unknown
Cannabinoid Receptor Agonists () CB1: HU 210 (high) Pertussis-sensitive CB1 modulates Ca²⁺/K⁺

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